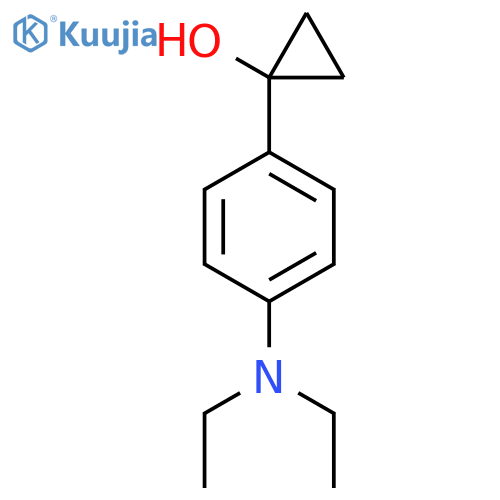Cas no 1891435-87-2 (1-4-(diethylamino)phenylcyclopropan-1-ol)

1891435-87-2 structure
商品名:1-4-(diethylamino)phenylcyclopropan-1-ol
1-4-(diethylamino)phenylcyclopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 1-4-(diethylamino)phenylcyclopropan-1-ol
- 1891435-87-2
- EN300-1767737
- 1-[4-(diethylamino)phenyl]cyclopropan-1-ol
-
- インチ: 1S/C13H19NO/c1-3-14(4-2)12-7-5-11(6-8-12)13(15)9-10-13/h5-8,15H,3-4,9-10H2,1-2H3
- InChIKey: LNXPULAUCUDZGL-UHFFFAOYSA-N
- ほほえんだ: OC1(C2C=CC(=CC=2)N(CC)CC)CC1
計算された属性
- せいみつぶんしりょう: 205.146664230g/mol
- どういたいしつりょう: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 23.5Ų
1-4-(diethylamino)phenylcyclopropan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1767737-0.25g |
1-[4-(diethylamino)phenyl]cyclopropan-1-ol |
1891435-87-2 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1767737-0.5g |
1-[4-(diethylamino)phenyl]cyclopropan-1-ol |
1891435-87-2 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1767737-2.5g |
1-[4-(diethylamino)phenyl]cyclopropan-1-ol |
1891435-87-2 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1767737-5.0g |
1-[4-(diethylamino)phenyl]cyclopropan-1-ol |
1891435-87-2 | 5g |
$2858.0 | 2023-06-03 | ||
| Enamine | EN300-1767737-10.0g |
1-[4-(diethylamino)phenyl]cyclopropan-1-ol |
1891435-87-2 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1767737-10g |
1-[4-(diethylamino)phenyl]cyclopropan-1-ol |
1891435-87-2 | 10g |
$4236.0 | 2023-09-20 | ||
| Enamine | EN300-1767737-0.1g |
1-[4-(diethylamino)phenyl]cyclopropan-1-ol |
1891435-87-2 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1767737-1.0g |
1-[4-(diethylamino)phenyl]cyclopropan-1-ol |
1891435-87-2 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1767737-0.05g |
1-[4-(diethylamino)phenyl]cyclopropan-1-ol |
1891435-87-2 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1767737-5g |
1-[4-(diethylamino)phenyl]cyclopropan-1-ol |
1891435-87-2 | 5g |
$2858.0 | 2023-09-20 |
1-4-(diethylamino)phenylcyclopropan-1-ol 関連文献
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
1891435-87-2 (1-4-(diethylamino)phenylcyclopropan-1-ol) 関連製品
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
